(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
Brand Name: Vulcanchem
CAS No.: 154569-17-2
VCID: VC0118631
InChI: InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1
SMILES: CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol

(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol

CAS No.: 154569-17-2

Main Products

VCID: VC0118631

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol - 154569-17-2

CAS No. 154569-17-2
Product Name (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
IUPAC Name 4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol
Standard InChI InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1
Standard InChIKey ARRLKELHSXEBEL-LBPRGKRZSA-N
Isomeric SMILES CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O
SMILES CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O
Canonical SMILES CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O
Synonyms (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
PubChem Compound 10016521
Last Modified Nov 11 2021
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